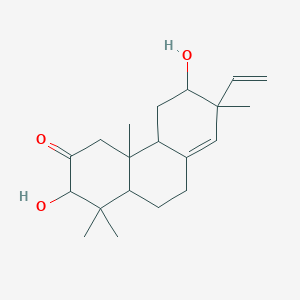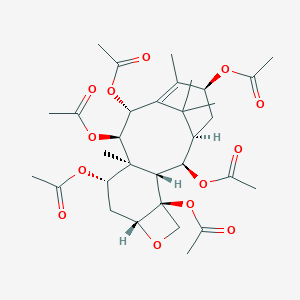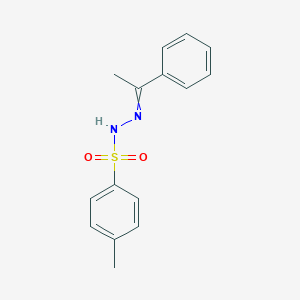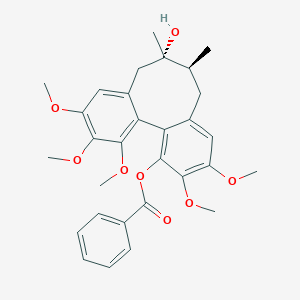![molecular formula C21H12N2Na4O9S2 B211212 Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate](/img/structure/B211212.png)
Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate, also known as TONs, is a synthetic compound used in various scientific research applications. It is a water-soluble, anionic dye that is commonly used in biochemical and physiological studies due to its unique properties. In
Wissenschaftliche Forschungsanwendungen
Thermal Behavior and Spectroscopy : The thermal behavior of Ponceau 4R, a related synthetic red azo dye, demonstrates thermal stability up to 300 °C. THz spectroscopy identifies characteristic absorption frequencies, useful for identifying such colorants in food (Leulescu et al., 2019).
Bacterial Degradation of Amino- and Hydroxynaphthalene Sulfonates : Research shows that bacterial communities can degrade compounds like 6-aminonaphthalene-2-sulfonic acid, which is structurally similar to the chemical . This process involves mutualistic interactions between Pseudomonas strains (Nörtemann et al., 1986).
Use in Chromatography : Double-chain surfactants with sulfonate groups, similar in structure to Tetrasodium, have been used in micellar electrokinetic chromatography for separating naphthalene derivatives (Harino et al., 1995).
Geothermal Reservoir Tracing : Polyaromatic sulfonates, including naphthalene sulfonates, have been tested as geothermal tracers, demonstrating suitability in high-temperature reservoirs and detectability at low concentrations (Rose et al., 2001).
Membrane Preparation in Fuel Cells : Sulfonated aromatic copolyimides, involving sulfonated naphthalene compounds, are used in fuel cell membranes due to their high thermal stability and ion exchange capacity (Rabiee et al., 2008).
Cancer Research : Certain 1,4-naphthoquinone derivatives, which include phenylaminosulfanyl naphthalene sulfonate groups, have shown potent cytotoxic activity against various human cancer cell lines, suggesting potential in cancer therapy (Ravichandiran et al., 2019).
Eigenschaften
Produktname |
Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate |
|---|---|
Molekularformel |
C21H12N2Na4O9S2 |
Molekulargewicht |
592.4 g/mol |
IUPAC-Name |
tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O9S2.4Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
OEJIOAHFKHHDAW-UHFFFAOYSA-J |
SMILES |
O=C(NC1=CC(C=C(S(=O)([O-])=O)C=C2[O-])=C2C=C1)NC3=CC4=C(C([O-])=CC(S(=O)([O-])=O)=C4)C=C3.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Synonyme |
Arginine N-Methyltransferase Inhibitor-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



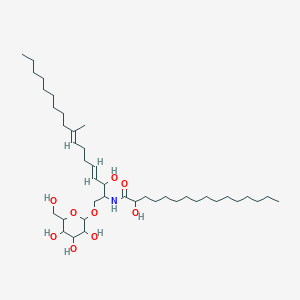
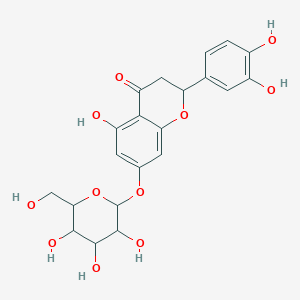
![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)



